Sinapic acid acetate

Description

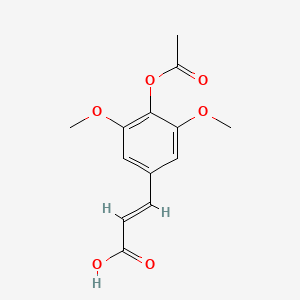

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-acetyloxy-3,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O6/c1-8(14)19-13-10(17-2)6-9(4-5-12(15)16)7-11(13)18-3/h4-7H,1-3H3,(H,15,16)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOGPJBNWPDOAB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1OC)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90985-68-5 | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3,5-dimethoxyphenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Sinapic Acid Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Parent Compound - The Significance of Sinapic Acid Acetate

Sinapic acid, a naturally occurring hydroxycinnamic acid found abundantly in the plant kingdom, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] Its therapeutic potential, however, can be modulated by structural modifications. The acetylation of sinapic acid to form sinapic acid acetate (also known as acetyl sinapic acid) is a key derivatization that alters its physicochemical properties, potentially influencing its lipophilicity, membrane permeability, and overall bioavailability. This technical guide provides a comprehensive overview of the known and inferred physicochemical properties of sinapic acid acetate, offering a foundational understanding for its application in research and drug development.

Chemical Identity and Molecular Structure

Sinapic acid acetate is the acetylated form of sinapic acid, where the phenolic hydroxyl group is converted to an acetate ester. This modification has a significant impact on the molecule's polarity and hydrogen bonding capabilities.

Figure 1: Chemical Structure of Sinapic Acid Acetate.

Core Physicochemical Properties

The acetylation of the phenolic hydroxyl group in sinapic acid is expected to significantly alter its physicochemical properties, primarily by increasing its lipophilicity and removing a potential site for hydrogen bonding and deprotonation.

| Property | Value | Source & Rationale |

| IUPAC Name | (2E)-3-[4-(acetyloxy)-3,5-dimethoxyphenyl]prop-2-enoic acid | Standard chemical nomenclature. |

| Molecular Formula | C₁₃H₁₄O₆ | [2] |

| Molecular Weight | 266.247 g/mol | [2] |

| Appearance | Expected to be a crystalline solid. | Based on the solid nature of the parent compound, sinapic acid. |

| Melting Point | Data not available. (Parent compound: ~202-205 °C) | The melting point of sinapic acid is well-documented.[4][5] Acetylation may alter the crystal lattice and thus the melting point. For comparison, an acetylated sinapic acid ketone analogue has a melting point of 136–138 °C.[1] |

| Boiling Point | Data not available. | Likely to decompose upon heating before boiling, a common characteristic of such aromatic carboxylic acids. |

| Solubility | Expected to have increased solubility in non-polar organic solvents and decreased solubility in water compared to sinapic acid. | Sinapic acid is soluble in DMSO and hot ethanol, and slightly soluble in water.[2] The addition of the acetyl group increases the molecule's non-polar character. |

| pKa | Data not available. | The pKa of the carboxylic acid group in sinapic acid is predicted to be around 4.53.[6] Acetylation removes the acidic phenolic proton. The pKa of the carboxylic acid is not expected to change dramatically but may be slightly influenced by the electronic effects of the acetate group. |

Spectral and Analytical Characterization

Spectroscopic techniques are essential for the structural confirmation and purity assessment of sinapic acid acetate.

UV-Visible Spectroscopy

The UV-visible spectrum of sinapic acid derivatives is characterized by strong absorption in the UVA and UVB regions, which is a property of the hydroxycinnamic acid chromophore. An acetylated sinapic acid ester has been reported to exhibit a maximum absorption (λmax) in ethanol.[1][7] This is comparable to the λmax of sinapic acid itself, which is around 326 nm.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for the unambiguous structural elucidation of sinapic acid acetate. Based on the structure and data from related compounds, the following key signals can be anticipated:

-

¹H NMR:

-

A singlet corresponding to the methyl protons of the acetate group, expected to appear around δ 2.3 ppm.[1]

-

A singlet for the six protons of the two methoxy groups, typically around δ 3.8 ppm.

-

Doublets for the vinylic protons of the propenoic acid chain, with a large coupling constant indicative of a trans configuration.

-

A singlet for the two aromatic protons.

-

A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the acetate group around δ 168-170 ppm.

-

A signal for the methyl carbon of the acetate group around δ 20-21 ppm.

-

Signals for the methoxy carbons around δ 56 ppm.

-

Distinct signals for the aromatic and vinylic carbons.

-

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of sinapic acid acetate. The expected molecular ion peak in high-resolution mass spectrometry (HRMS) would correspond to the exact mass of the molecule (C₁₃H₁₄O₆). Fragmentation would likely involve the loss of the acetyl group and cleavage of the acrylic acid side chain.

Synthesis of Sinapic Acid Acetate: An Experimental Protocol

The synthesis of sinapic acid acetate can be readily achieved by the acetylation of sinapic acid using acetic anhydride in the presence of a base catalyst.

Materials:

-

Sinapic acid

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol:

-

Dissolution: Dissolve sinapic acid in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Reagents: Add pyridine as a catalyst, followed by the slow, dropwise addition of acetic anhydride at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding dilute hydrochloric acid. Extract the product into an organic solvent like dichloromethane.

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the crude sinapic acid acetate.

-

Recrystallization/Chromatography: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to obtain pure sinapic acid acetate.

Figure 2: Workflow for the Synthesis of Sinapic Acid Acetate.

Analytical Methodologies for Characterization

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation, identification, and quantification of sinapic acid and its derivatives, including the acetate.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution system is typically employed, consisting of an aqueous acidic phase (e.g., water with 0.1% formic acid or acetic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Detection: UV detection at the λmax of the compound (around 320-330 nm).

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Injection Volume: 10-20 µL.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sinapinic acid - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. Sinapic Acid Esters: Octinoxate Substitutes Combining Suitable UV Protection and Antioxidant Activity [mdpi.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

A Comprehensive Technical Guide to the Natural Occurrence and Significance of Sinapic Acid Esters and Derivatives

Abstract

Sinapic acid and its esterified derivatives represent a significant class of phenylpropanoids ubiquitously found throughout the plant kingdom, with a pronounced abundance in the Brassicaceae family.[1][2] These secondary metabolites are integral to various physiological processes in plants, including defense against pathogens and protection from UV radiation.[1] For researchers, scientists, and drug development professionals, the diverse and potent biological activities of these compounds, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, present a compelling area for investigation and therapeutic application.[1][3][4] This technical guide provides an in-depth exploration of the natural occurrence of sinapic acid esters and their derivatives, their biosynthesis, key biological activities with mechanistic insights, and validated experimental protocols for their extraction, isolation, and characterization.

Introduction: The Chemical Landscape of Sinapic Acid and Its Progeny

Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a hydroxycinnamic acid that serves as a precursor to a wide array of naturally occurring esters and derivatives.[5] These compounds are not merely metabolic byproducts but are active participants in the plant's interaction with its environment. Their fundamental chemical structure, characterized by a phenolic ring and a propenoic acid side chain, is the basis for their significant antioxidant capacity.[6] The esterification of the carboxylic acid group with various alcohols or sugars leads to a diverse family of molecules with distinct physicochemical properties and biological functions.

The most prominent and well-studied sinapic acid esters include:

-

Sinapine (Sinapoylcholine): Abundant in the seeds of many Brassicaceae species, it is the choline ester of sinapic acid.[5][7][8]

-

Sinapoyl Malate: A key soluble sunscreen in the epidermal layers of leaves, protecting against UV-B radiation.[9][10]

-

Sinapoyl Glucose: A central intermediate in the biosynthesis of other sinapoyl esters.[1][11]

This guide will delve into the specifics of these and other derivatives, providing a foundational understanding for their exploration in research and development.

Biosynthesis: A Phenylpropanoid Pathway Perspective

The journey of sinapic acid and its derivatives begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. The biosynthesis can be conceptualized in three main stages: the formation of phenylalanine, its conversion to 4-coumaroyl-CoA, and the subsequent modifications leading to sinapoyl esters.[2]

A pivotal enzyme in this pathway is phenylalanine ammonia-lyase (PAL), which catalyzes the deamination of phenylalanine to cinnamic acid. Subsequent hydroxylations and methylations, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H), p-coumarate 3-hydroxylase (C3H), caffeic acid O-methyltransferase (COMT), and ferulate 5-hydroxylase (F5H), lead to the formation of sinapic acid.[11] This core molecule is then activated to its CoA ester, sinapoyl-CoA, which serves as the acyl donor for the synthesis of various sinapoyl esters. For instance, sinapoyl glucose is formed by the action of UDP-glucose:sinapate glucosyltransferase (SGT).[12] Sinapoyl glucose can then be converted to sinapine by sinapoylglucose:choline sinapoyltransferase (SCT) or to sinapoyl malate by sinapoylglucose:L-malate sinapoyltransferase (SMT).[5][12]

Figure 1: Biosynthetic pathway of major sinapic acid esters.

Natural Occurrence and Distribution

Sinapic acid and its derivatives are widespread in the plant kingdom, found in fruits, vegetables, cereals, and oilseed crops.[3][4] The Brassicaceae family, which includes canola, mustard, and broccoli, is a particularly rich source.[1][2][13]

| Plant Family | Species Example | Predominant Derivatives | Tissue Localization | Reference |

| Brassicaceae | Brassica napus (Canola/Rapeseed) | Sinapine, Sinapoyl Glucose | Seeds | [1][14] |

| Sinapis alba (White Mustard) | Sinalbin (a glucosinolate derived from a sinapic acid-related precursor) | Seeds | [15] | |

| Arabidopsis thaliana | Sinapoyl Malate, Sinapoyl Glucose | Leaves, Cotyledons | [9][11][16] | |

| Lamiaceae | Rosmarinus officinalis (Rosemary) | Rosmarinic Acid (an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, structurally related to sinapic acid esters) | Leaves | [17][18][19][20][21] |

| Linaceae | Linum usitatissimum (Flax) | Sinapic acid glucosides | Seeds | [6] |

The concentration and composition of these esters can vary significantly depending on the plant species, developmental stage, and environmental conditions.[16] For instance, sinapoyl malate accumulation in Arabidopsis thaliana is induced by UV-B radiation, highlighting its role in photoprotection.[10][16]

Key Biological Activities and Therapeutic Potential

The interest in sinapic acid esters and derivatives within the drug development community stems from their broad spectrum of biological activities.

-

Antioxidant Activity: The phenolic hydroxyl group in the sinapic acid moiety is a potent scavenger of free radicals.[1][6] Sinapine has been shown to exhibit even higher antioxidant activity than sinapic acid itself.[1] This property is fundamental to their protective effects against oxidative stress-related diseases.[22]

-

Anti-inflammatory Effects: Sinapic acid and its derivatives can modulate inflammatory pathways. For instance, they have been shown to inhibit the production of pro-inflammatory cytokines.[3][4]

-

Anticancer Properties: Emerging evidence suggests that these compounds possess anticancer activities, including the induction of apoptosis in cancer cells.[1][3]

-

Antimicrobial Activity: Sinapic acid has demonstrated activity against various plant and human pathogens.[4]

-

Neuroprotective Effects: Sinapine is an acetylcholinesterase inhibitor, suggesting its potential therapeutic application in neurodegenerative diseases like Alzheimer's.[3][23]

Experimental Protocols: Extraction, Isolation, and Analysis

The accurate quantification and characterization of sinapic acid esters are crucial for research and development. The following protocols provide a robust framework for their analysis.

Extraction of Sinapic Acid Derivatives

The choice of extraction method and solvent is critical for maximizing the yield of target compounds. Solid-liquid extraction using aqueous alcohol mixtures is a common and effective approach.[1]

Protocol: Ultrasound-Assisted Extraction of Sinapic Acid Derivatives from Brassica Seed Meal

-

Sample Preparation: Defat the seed meal using a Soxhlet apparatus with hexane for 8-12 hours to remove lipids.[7] Air-dry the defatted meal to remove residual solvent.

-

Extraction Solvent: Prepare a 70% (v/v) ethanol-water solution. The optimal ethanol concentration can range from 55% to 70%.[1] The pH of the solvent can be adjusted to selectively extract certain derivatives; for instance, an acidic pH (e.g., pH 2) favors sinapine extraction, while a basic pH (e.g., pH 12) promotes the extraction of sinapic acid.[14][24]

-

Extraction Procedure:

-

Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

-

Collection: Decant the supernatant containing the extracted sinapic acid derivatives. For exhaustive extraction, the pellet can be re-extracted two more times with fresh solvent.

-

Concentration: Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent thermal degradation.

-

Storage: Store the concentrated extract at -20°C until further analysis.

Figure 2: Workflow for the extraction of sinapic acid derivatives.

HPLC-DAD Analysis of Sinapic Acid Derivatives

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a powerful technique for the separation, identification, and quantification of sinapic acid derivatives.[25][26][27]

Protocol: HPLC-DAD Analysis

-

Sample Preparation: Dilute the concentrated extract with the mobile phase starting condition and filter through a 0.45 µm syringe filter prior to injection.

-

Instrumentation:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Column Temperature: 30°C.

-

-

Mobile Phase:

-

Solvent A: Water with 0.1% phosphoric acid.

-

Solvent B: Methanol with 0.1% phosphoric acid.

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 50% B

-

25-30 min: Linear gradient from 50% to 80% B

-

30-35 min: Hold at 80% B

-

35-40 min: Return to 10% B

-

40-45 min: Column re-equilibration at 10% B

-

-

Injection Volume: 10 µL.

-

Detection: Monitor at 320 nm for sinapic acid and its esters. Acquire spectra from 200-400 nm to aid in peak identification.

-

Quantification: Prepare calibration curves using authentic standards of sinapic acid, sinapine, and other available derivatives.

Derivatives of Interest

Beyond the common esters, other derivatives of sinapic acid and related compounds warrant attention:

-

Canolol (4-vinylsyringol): Formed from the decarboxylation of sinapic acid, often during the roasting of canola seeds.[28][29] It is a potent antioxidant.[28][29][30][31]

-

Sinalbin: A glucosinolate found in white mustard seeds (Sinapis alba).[15] Upon enzymatic hydrolysis by myrosinase, it yields 4-hydroxybenzyl isothiocyanate, which is responsible for the characteristic taste.[15][32][33][34][35]

-

Rosmarinic Acid: While not a direct ester of sinapic acid, it is a closely related hydroxycinnamic acid ester with significant biological activities, found prominently in the Lamiaceae family.[17][18][19][20][21]

Future Perspectives and Conclusion

The natural diversity of sinapic acid esters and their derivatives offers a rich pipeline for the discovery of new bioactive compounds. Their prevalence in agricultural byproducts, such as oilseed meal, also presents an opportunity for valorization and the development of high-value products from waste streams.[1] Future research should focus on elucidating the specific mechanisms of action of these compounds in various disease models, as well as on optimizing extraction and purification technologies to enable their large-scale production for pharmaceutical, nutraceutical, and cosmetic applications. This guide provides a solid foundation for researchers to embark on or advance their investigations into this promising class of natural products.

References

-

Nguyen, T. T. H., et al. (2021). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. Frontiers in Plant Science, 12, 648312. [Link]

-

(PDF) Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. (2021). ResearchGate. [Link]

-

Nićiforović, N., & Abramovič, H. (2014). Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity. Comprehensive Reviews in Food Science and Food Safety, 13(1), 34–51. [Link]

-

Alagawany, M., et al. (2021). Rosmarinic Acid as Bioactive Compound: Molecular and Physiological Aspects of Biosynthesis with Future Perspectives. Molecules, 26(11), 3045. [Link]

-

Ngo, T. V., & Scarlett, C. J. (2018). A Comprehensive Review of Rosmarinic Acid: From Phytochemistry to Pharmacology and Its New Insight. Molecules, 23(11), 2893. [Link]

-

Sinalbin. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Sinapate esters in brassicaceous plants: Biochemistry, molecular biology, evolution and metabolic engineering. (2002). ResearchGate. [Link]

-

Canolol: A Promising Antioxidant with Inspiring Foresight. (2021). ResearchGate. [Link]

-

Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity. (2014). ResearchGate. [Link]

-

Sinapinic acid. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Shahidi, F., & Naczk, M. (2001). Comparison of 3 methods for the determination of sinapic acid ester content in enzymatically treated canola meals. Food Chemistry, 74(2), 239-244. [Link]

-

Dean, J. C., et al. (2014). Plant Sunscreens in the UV-B: Ultraviolet Spectroscopy of Jet-Cooled Sinapoyl Malate, Sinapic Acid, and Sinapate Ester Derivatives. Journal of the American Chemical Society, 136(42), 14770–14781. [Link]

-

Photoreceptor-induced sinapate synthesis contributes to photoprotection in Arabidopsis. (2022). Plant Physiology. [Link]

-

Sinapine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Rosmarinic acid. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Biosynthetic pathway of Rosmarinic acid (M.Petersan et al. 1993)[12]. (n.d.). ResearchGate. [Link]

-

Production and applications of rosmarinic acid and structurally related compounds. (2005). ResearchGate. [Link]

-

Sinapine. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity. (2014). Semantic Scholar. [Link]

-

Reungoat, V., et al. (2020). Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract. Molecules, 25(24), 5909. [Link]

-

Salehi, B., et al. (2019). Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging. Oxidative Medicine and Cellular Longevity, 2019, 2835172. [Link]

-

Morley, K., et al. (2016). Antioxidant canolol production from a renewable feedstock via an engineered decarboxylase. Green Chemistry, 18(23), 6245–6254. [Link]

-

Khattab, R., et al. (2010). Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography. Journal of the American Oil Chemists' Society, 87(2), 147–155. [Link]

-

Sinapine. (n.d.). Merriam-Webster. Retrieved January 18, 2026, from [Link]

-

The Science Behind Sinapic Acid: Antioxidant Activity and Chemical Synthesis. (n.d.). Acme Hardesty. [Link]

-

Articles. (n.d.). Frontiers. [Link]

-

Extraction and Purification Processes of Sinapic Acid Derivatives from Rapeseed and Mustard Seed By-Products. (2022). ResearchGate. [Link]

-

Synthesis, chemical structures, and substituents of sinapic acid... (n.d.). ResearchGate. [Link]

-

Reungoat, V., et al. (2021). Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract. Molecules, 26(1), 212. [Link]

-

HPLC Analysis, Isolation and Characterization of Sinapic Acid from Brassica Juncea Seed Extract. (2018). Journal of Chemical Health Risks. [Link]

-

Production of Canolol from Canola Meal Phenolics via Hydrolysis and Microwave-Induced Decarboxylation. (2014). ResearchGate. [Link]

-

Antioxidant canolol production from a renewable feedstock via an engineered decarboxylase. (2016). ResearchGate. [Link]

-

Bodnaryk, R. P. (1991). Developmental profile of sinalbin (p-hydroxybenzyl glucosinolate) in mustard seedlings,Sinapis alba L., and its relationship to insect resistance. Journal of Chemical Ecology, 17(8), 1543–1556. [Link]

-

Canolol and its derivatives: A novel bioactive with antioxidant and anticancer properties. (2021). ResearchGate. [Link]

-

Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography. (2009). ResearchGate. [Link]

-

Kawakishi, S., et al. (1967). Studies on the Decomposition of Sinalbin. Bioscience, Biotechnology, and Biochemistry, 31(7), 987–992. [Link]

-

Sinigrin and sinalbin quantification in mustard seed using high performance liquid chromatography–time-of-flight mass spectrometry. (2014). ResearchGate. [Link]

-

Part I. The Decomposition Products of Sinalbin. (1966). J-STAGE. [Link]

Sources

- 1. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sinapinic acid - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Sinapine - Wikipedia [en.wikipedia.org]

- 8. merriam-webster.com [merriam-webster.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Sinalbin - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Rosmarinic Acid as Bioactive Compound: Molecular and Physiological Aspects of Biosynthesis with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Comprehensive Review of Rosmarinic Acid: From Phytochemistry to Pharmacology and Its New Insight [mdpi.com]

- 19. Rosmarinic acid - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity. | Semantic Scholar [semanticscholar.org]

- 24. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. merckmillipore.com [merckmillipore.com]

- 28. researchgate.net [researchgate.net]

- 29. Antioxidant canolol production from a renewable feedstock via an engineered decarboxylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Developmental profile of sinalbin (p-hydroxybenzyl glucosinolate) in mustard seedlings,Sinapis alba L., and its relationship to insect resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. academic.oup.com [academic.oup.com]

- 34. researchgate.net [researchgate.net]

- 35. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Biosynthesis of Sinapic Acid and Its Esters in Plants

Abstract

Sinapic acid and its ester derivatives are significant secondary metabolites in the plant kingdom, particularly abundant in the Brassicaceae family. These phenylpropanoid compounds play crucial roles in plant development, defense against biotic and abiotic stresses, and contribute to the nutritional and anti-nutritional properties of various crops. This technical guide provides a comprehensive exploration of the biosynthetic pathway of sinapic acid and its subsequent conversion into major esters, such as sinapoyl malate and sinapine. We will delve into the enzymatic machinery, regulatory mechanisms, and key intermediates, offering field-proven insights for researchers, scientists, and drug development professionals. This document is structured to provide a deep, causal understanding of the metabolic network, supported by detailed experimental protocols and visual aids to facilitate comprehension and application in a research setting.

Introduction: The Significance of Sinapic Acid and Its Esters

Sinapic acid, a hydroxycinnamic acid, serves as a central precursor for a diverse array of specialized metabolites in plants.[1] Its derivatives, primarily sinapoyl esters, are involved in a multitude of physiological processes. For instance, sinapoyl malate, predominantly found in the leaves of plants like Arabidopsis thaliana, acts as a vital UV-B protectant, shielding the photosynthetic apparatus from radiation damage.[2][3] In contrast, sinapoylcholine, commonly known as sinapine, accumulates in the seeds of many Brassicaceae species, including commercially important crops like canola (Brassica napus).[4][5] While sinapine may function as a storage form of choline for seedling development, its presence is often considered an anti-nutritional factor in animal feed due to its bitter taste.[6][7][8] A thorough understanding of the biosynthesis of these compounds is therefore critical for endeavors ranging from crop improvement and metabolic engineering to the discovery of novel bioactive molecules for pharmaceutical applications.[5][6]

The Core Pathway: Biosynthesis of Sinapic Acid

The formation of sinapic acid is intricately linked to the general phenylpropanoid pathway, a metabolic route that begins with the amino acid L-phenylalanine.[9][10] This multi-step enzymatic cascade can be conceptually divided into a series of hydroxylation and methylation reactions that modify the aromatic ring of the C6-C3 phenylpropane skeleton.

The journey from phenylalanine to sinapic acid involves several key enzymatic steps:[10][11]

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial and committing step of the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[9][12]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the C4 position of the aromatic ring of cinnamic acid, forming p-coumaric acid.[4]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This activation is crucial for the subsequent reactions in the pathway.[1][4]

-

p-Coumaroyl Shikimate/Quinate Transferase (HCT): HCT transfers the p-coumaroyl moiety from p-coumaroyl-CoA to shikimate or quinate, forming p-coumaroyl-shikimate/quinate.

-

p-Coumaroyl 3'-Hydroxylase (C3'H): This enzyme hydroxylates p-coumaroyl-shikimate/quinate to produce caffeoyl-shikimate/quinate.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): The caffeoyl moiety is then methylated to form feruloyl-CoA.

-

Ferulate 5-Hydroxylase (F5H): A key step in the synthesis of sinapic acid precursors, F5H introduces a hydroxyl group at the C5 position of ferulic acid, leading to the formation of 5-hydroxyferulic acid.[5]

-

Caffeic Acid O-Methyltransferase (COMT): This enzyme methylates the 5-hydroxyl group of 5-hydroxyferulic acid to produce sinapic acid.[13]

An alternative route to sinapic acid involves the oxidation of sinapaldehyde by an aldehyde dehydrogenase.[14]

Caption: Core phenylpropanoid pathway leading to sinapic acid.

Diversification of Function: Biosynthesis of Sinapic Acid Esters

Free sinapic acid is subsequently converted into various esters, with sinapoyl malate and sinapine being the most prominent in many Brassicaceae species.[4][5] This esterification process is critical for the storage, transport, and function of these phenolic compounds.

The Central Intermediate: 1-O-Sinapoyl-β-glucose

The gateway to the formation of various sinapoyl esters is the activation of sinapic acid through glycosylation. The enzyme UDP-glucose:sinapate glucosyltransferase (SGT) , also known as UGT84A9, catalyzes the transfer of a glucose moiety from UDP-glucose to sinapic acid, forming the high-energy ester 1-O-sinapoyl-β-glucose .[15][16] This activated intermediate serves as the acyl donor for the subsequent transesterification reactions.

Synthesis of Sinapoyl Malate: A UV-B Shield

In vegetative tissues, particularly the epidermis of leaves, 1-O-sinapoyl-β-glucose is utilized for the synthesis of sinapoyl malate.[2] The enzyme sinapoylglucose:malate sinapoyltransferase (SMT) catalyzes the transfer of the sinapoyl group from 1-O-sinapoyl-β-glucose to malate, yielding sinapoyl malate and releasing glucose.[6][17] The accumulation of sinapoyl malate in the vacuole of epidermal cells provides crucial protection against harmful UV-B radiation.[3]

Synthesis of Sinapine: A Seed-Specific Ester

In developing seeds, a different metabolic fate awaits 1-O-sinapoyl-β-glucose. The enzyme sinapoylglucose:choline sinapoyltransferase (SCT) catalyzes the transfer of the sinapoyl group to choline, resulting in the formation of sinapine (sinapoylcholine).[6][16][17] Sinapine accumulates to high levels in the seeds and is thought to serve as a storage compound. During germination, the enzyme sinapine esterase (SCE) hydrolyzes sinapine, releasing sinapic acid and choline.[6][17] The liberated choline can then be utilized for the biosynthesis of phospholipids, such as phosphatidylcholine, which are essential for membrane formation in the growing seedling.[7][8] The released sinapic acid can be re-esterified to form sinapoyl malate in the young seedling.[4]

Caption: Biosynthesis of major sinapic acid esters.

Experimental Protocols for Studying Sinapic Acid and Its Esters

The investigation of the sinapic acid biosynthetic pathway necessitates robust and reliable experimental methodologies. The following protocols provide a framework for the extraction, quantification, and enzymatic analysis of these compounds.

Extraction of Sinapic Acid and Its Esters from Plant Tissues

The choice of extraction solvent and method is critical for the efficient recovery of sinapic acid and its derivatives. A common approach involves the use of aqueous alcohol solutions.[18]

Protocol 1: General Extraction of Sinapoyl Esters

-

Sample Preparation: Harvest plant tissue (e.g., leaves, seeds) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to dryness and grind to a fine powder.

-

Extraction:

-

To 100 mg of powdered tissue, add 1 mL of 70% (v/v) methanol.

-

Vortex thoroughly for 1 minute.

-

Sonicate for 30 minutes in a water bath at room temperature.

-

Centrifuge at 13,000 x g for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction step on the pellet with an additional 1 mL of 70% methanol to ensure complete extraction.

-

Pool the supernatants.

-

-

Sample Clarification: Filter the pooled supernatant through a 0.22 µm PTFE syringe filter prior to HPLC analysis.

Causality Behind Experimental Choices:

-

Freezing in liquid nitrogen: This rapidly halts enzymatic activity, preventing the degradation or modification of the target compounds.

-

Lyophilization and grinding: This increases the surface area of the tissue, allowing for more efficient solvent penetration and extraction.

-

70% Methanol: This solvent system provides a good balance of polarity to effectively extract both the relatively polar sinapoyl esters and the less polar free sinapic acid.[18]

-

Sonication: This aids in the disruption of cell walls, enhancing the release of intracellular metabolites.

-

Filtration: This is essential to remove particulate matter that could clog and damage the HPLC column.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is a powerful technique for the separation and quantification of sinapic acid and its esters.[19][20]

Protocol 2: HPLC Analysis of Sinapoyl Esters

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 30% B

-

25-30 min: Linear gradient from 30% to 95% B

-

30-35 min: Hold at 95% B

-

35-40 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: Monitor at 330 nm, which is near the absorbance maximum for sinapoyl derivatives.[20]

-

Quantification: Generate a standard curve for each compound of interest (sinapic acid, sinapine, sinapoyl malate) using authentic standards of known concentrations.

Self-Validating System: The use of a DAD allows for the acquisition of the UV-Vis spectrum of each eluting peak. By comparing the spectrum of a peak in the sample chromatogram to that of an authentic standard, the identity of the compound can be confirmed with a high degree of confidence.

| Compound | Typical Retention Time (min) | λmax (nm) |

| Sinapoyl Malate | ~12-15 | ~330 |

| Sinapoyl Glucose | ~15-18 | ~330 |

| Sinapine | ~18-22 | ~330 |

| Sinapic Acid | ~22-25 | ~325 |

Table 1: Typical HPLC characteristics of major sinapic acid derivatives. Retention times are approximate and will vary depending on the specific HPLC system and column.

Conclusion and Future Directions

The biosynthesis of sinapic acid and its esters represents a well-defined yet complex branch of the phenylpropanoid pathway. The elucidation of the enzymes and regulatory factors involved has been instrumental in our understanding of plant secondary metabolism and its role in adaptation and defense. This knowledge has also opened avenues for the targeted metabolic engineering of crops to enhance their nutritional value or stress tolerance. For instance, down-regulation of key enzymes in the sinapine biosynthesis pathway has been shown to significantly reduce its accumulation in canola seeds.[5]

Future research in this field will likely focus on several key areas:

-

Transcriptional Regulation: Unraveling the complex network of transcription factors that regulate the expression of biosynthetic genes in response to developmental and environmental cues.[2]

-

Subcellular Transport: Investigating the mechanisms by which the intermediates and final products of the pathway are transported between different cellular compartments (e.g., cytoplasm, vacuole).

-

Enzyme Engineering: Modifying the substrate specificity and catalytic efficiency of key enzymes to produce novel sinapoyl derivatives with enhanced or new biological activities.

-

Metabolic Crosstalk: Exploring the interactions between the sinapic acid pathway and other metabolic networks within the plant.

By continuing to build upon the foundational knowledge outlined in this guide, the scientific community can further harness the potential of these fascinating plant metabolites for a wide range of applications in agriculture, food science, and medicine.

References

-

Pathway of sinapate ester biosynthesis in A. thaliana and B. napus. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Nair, R. B., et al. (2000). Targeted modulation of sinapine biosynthesis pathway for seed quality improvement in Brassica napus. PubMed. Retrieved January 18, 2026, from [Link]

-

Sinapine biosynthesis. Phenylalanine provided by the plastidlocalized... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

REF1‐mediated biosynthesis of the sinapoyl esters sinapoyl β‐glucose,... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Nguyen, T. H. T., et al. (2021). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

sinapic acid sa: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 18, 2026, from [Link]

-

Wood, A. J., et al. (2020). Diverting phenylpropanoid pathway flux from sinapine to produce industrially useful 4-vinyl derivatives of hydroxycinnamic acids in Brassicaceous oilseeds. National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Milkowski, C., & Strack, D. (2010). Sinapate esters in brassicaceous plants: biochemistry, molecular biology, evolution and metabolic engineering. PubMed. Retrieved January 18, 2026, from [Link]

-

Biosynthetic pathway of the major sinapate esters in seeds and... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Strack, D. (1981). Sinapine as a Supply of Choline for the Biosynthesis of Phosphatidylcholine in Raphanus sativus Seedlings. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Sinapine as a Supply of Choline for the Biosynthesis of Phosphatidylcholine in Raphanus sativus Seedlings. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Phenylpropanoid biosynthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

-

Targeted modulation of sinapine biosynthesis pathway for seed quality improvement in Brassica napus. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. BioOne Complete. Retrieved January 18, 2026, from [Link]

-

Phenylpropanoid. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Biosynthesis of sinapoyl esters. HCT: p-Hydroxycinnamoyl-CoA: quinate... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Fig. 3. Phenylpropanoid pathway of caffeic, ferulic and sinapic acids... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

(PDF) Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Shahidi, F., & Naczk, M. (1992). Comparison of 3 methods for the determination of sinapic acid ester content in enzymatically treated canola meals. PubMed. Retrieved January 18, 2026, from [Link]

-

Reungoat, V., et al. (2020). Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract. MDPI. Retrieved January 18, 2026, from [Link]

-

Sinapinic acid. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

The Pathway of Sinapate Ester Biosynthesis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Lorenzen, M., et al. (1996). Sinapic acid ester metabolism in wild type and a sinapoylglucose-accumulating mutant of arabidopsis. National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Biosynthetic modification of sinapate to afford three main SinE in plants. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

The Flavonoid Biosynthesis and Regulation in Brassica napus: A Review. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Khattab, R., et al. (2010). Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography. National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Bi, H., et al. (2017). Sinapic acid or its derivatives interfere with abscisic acid homeostasis during Arabidopsis thaliana seed germination. National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Nithya, R., et al. (2024). Journal of Chemical Health Risks HPLC Analysis, Isolation and Characterization of Sinapic Acid from Brassica Juncea Seed Extract. Journal of Chemical Health Risks. Retrieved January 18, 2026, from [Link]

-

Extraction and Purification Processes of Sinapic Acid Derivatives from Rapeseed and Mustard Seed By-Products. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeted modulation of sinapine biosynthesis pathway for seed quality improvement in Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sinapate esters in brassicaceous plants: biochemistry, molecular biology, evolution and metabolic engineering [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. bioone.org [bioone.org]

- 13. Diverting phenylpropanoid pathway flux from sinapine to produce industrially useful 4-vinyl derivatives of hydroxycinnamic acids in Brassicaceous oilseeds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sinapic acid sa: Topics by Science.gov [science.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Structure and Functional Groups of Sinapic Acid Acetate

Abstract: This technical guide provides an in-depth analysis of sinapic acid acetate, a key derivative of the naturally occurring hydroxycinnamic acid, sinapic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecule's chemical architecture, the specific roles of its functional groups, and the impact of acetylation on its properties. We will detail robust protocols for its synthesis and purification, and provide a comprehensive spectroscopic characterization framework using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of analytical data are emphasized to ensure scientific integrity and practical applicability.

Introduction: From a Natural Phenolic to a Tailored Derivative

Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a prominent phenylpropanoid found widely throughout the plant kingdom, including in fruits, vegetables, and cereal grains.[1][2][3] It is recognized for a spectrum of biological activities, including potent antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of significant interest in nutraceutical and pharmaceutical research.[2][3][4]

While sinapic acid itself is a powerful bioactive molecule, its utility can be enhanced or modified through chemical derivatization. One of the most common and effective modifications is acetylation. The synthesis of sinapic acid acetate (4-acetoxy-3,5-dimethoxycinnamic acid) involves the esterification of the phenolic hydroxyl group. This structural modification is strategically employed to alter key physicochemical properties such as lipophilicity, which can in turn influence the molecule's solubility, membrane permeability, and bioavailability. Understanding the precise structure and the interplay of functional groups in sinapic acid acetate is fundamental to harnessing its potential in research and development.

Elucidation of Chemical Structure and Functional Groups

The transformation from sinapic acid to its acetylated form introduces a new functional group that subtly yet significantly alters the molecule's electronic and steric landscape.

The Sinapic Acid Backbone

Sinapic acid acetate is built upon the scaffold of its parent compound. The core structure comprises:

-

A Phenyl Ring: A stable aromatic ring providing the foundational structure.

-

Two Methoxy Groups (-OCH₃): Located at positions 3 and 5 of the phenyl ring, these are strong electron-donating groups that influence the reactivity of the ring and the acidity of the phenolic proton.

-

A Propenoic Acid Side Chain (-CH=CH-COOH): This α,β-unsaturated carboxylic acid moiety, characteristic of cinnamic acids, is a key determinant of the molecule's chemical behavior and biological activity. The trans configuration of the double bond is the most stable and common isomer.[5]

The Acetylation Transformation

The defining feature of sinapic acid acetate is the conversion of the phenolic hydroxyl group (-OH) at position 4 into an acetate ester group (-O-C(=O)CH₃). This is typically achieved by reacting sinapic acid with an acetylating agent like acetic anhydride.

The resulting molecule, sinapic acid acetate, has the chemical formula C₁₃H₁₄O₆ and a molecular weight of approximately 266.25 g/mol .[6]

Analysis of Functional Groups in Sinapic Acid Acetate

Each functional group imparts distinct characteristics to the molecule:

-

Acetate Ester Group (-O-C(=O)CH₃): This is the primary modification. It replaces the acidic phenolic proton with a non-ionizable acetyl group, thereby increasing the molecule's lipophilicity (fat-solubility) compared to the more polar sinapic acid.[7] This change is critical for applications requiring enhanced transport across lipid membranes. The ester linkage is also susceptible to hydrolysis by esterase enzymes, raising the possibility of its function as a prodrug that releases sinapic acid in vivo.

-

Methoxy Groups (-OCH₃): These groups at the C3 and C5 positions are powerful electron-donating groups by resonance. They increase the electron density of the aromatic ring, which can modulate the antioxidant capacity of the parent phenol and influences the molecule's overall electronic properties.

-

α,β-Unsaturated Carboxylic Acid Group (-CH=CH-COOH): This group is a conjugated system that includes the alkene and the carbonyl. It acts as a strong chromophore, responsible for the molecule's characteristic UV absorbance.[8] The carboxylic acid function provides a site for salt formation or further esterification and retains the acidic character of the molecule, allowing for pH-dependent solubility.

-

Alkene Group (-C=C-): The double bond in the propenoic acid chain introduces rigidity and planarity to the side chain. Its trans configuration is energetically favored and is a key structural feature.

Below is a diagram illustrating the chemical structure of sinapic acid acetate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and therapeutic applications of Sinapic acid-an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sinapinic acid - Wikipedia [en.wikipedia.org]

- 6. bmse010106 Sinapic Acid Acetate at BMRB [bmrb.io]

- 7. nbinno.com [nbinno.com]

- 8. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activities of Sinapic Acid Acetate

Abstract

Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), a widely distributed phenolic compound found in fruits, vegetables, and grains, is well-documented for a spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] Chemical modification of natural products is a cornerstone of drug discovery, often employed to enhance bioavailability, stability, or potency. The acetylation of sinapic acid to form sinapic acid acetate represents a strategic modification to increase its lipophilicity, potentially augmenting its interaction with cellular membranes and intracellular targets. This technical guide synthesizes the current understanding of sinapic acid's bioactivities as a foundation to explore the therapeutic potential of its acetylated derivative. We delve into the mechanistic underpinnings of its key biological effects, provide detailed, field-proven experimental protocols for their evaluation, and present a framework for future research into sinapic acid acetate as a promising drug lead.

Introduction: From Natural Phenolic to Acetylated Derivative

Sinapic acid is a secondary metabolite belonging to the hydroxycinnamic acid class, which is abundant in the plant kingdom.[4] Its structure, featuring a phenolic hydroxyl group and two methoxy groups on the phenyl ring, is central to its biological functions, particularly its capacity to act as a potent antioxidant.[2][5]

However, the therapeutic application of natural hydrophilic compounds like sinapic acid can be limited by factors such as poor membrane permeability. Esterification is a common and effective strategy to overcome this limitation. The synthesis of sinapic acid acetate, by converting the polar phenolic hydroxyl group into an ester, increases the molecule's lipophilicity.[5][6] This modification is hypothesized to enhance its ability to cross biological membranes, thereby potentially increasing its bioavailability and efficacy in cellular and in vivo models. A recent study demonstrated that the acetylation of a similar sinapic acid ester did not diminish, and in some contexts was equivalent to, the parent compound's potent anti-inflammatory activity, highlighting the viability of this approach.[7]

This guide will explore the major biological activities of sinapic acid and its derivatives, providing the scientific rationale and experimental frameworks necessary for researchers and drug development professionals to investigate sinapic acid acetate.

Core Biological Activities and Investigative Frameworks

The multifaceted therapeutic potential of sinapic acid and its derivatives stems from their ability to modulate key cellular pathways involved in oxidative stress, inflammation, carcinogenesis, and neurodegeneration.[4]

}

Overview of Sinapic Acid Acetate's potential bioactivities.

Antioxidant Activity

Mechanistic Insight: The primary antioxidant mechanism of phenolic compounds like sinapic acid involves donating the hydrogen atom from their phenolic hydroxyl group to neutralize free radicals.[2] This action terminates the radical chain reactions that lead to cellular damage. While acetylation masks this primary hydroxyl group, the resulting ester may be hydrolyzed in vivo or in vitro to release the active sinapic acid. Furthermore, the overall electronic structure may still contribute to radical quenching. Alkyl esters of sinapic acid have been shown to possess antioxidant activity comparable to the parent compound, with the added benefit of improved utility in lipophilic environments.[6]

Experimental Protocol: DPPH Free Radical Scavenging Assay

This assay is a rapid and reliable method to screen for the radical scavenging activity of compounds.[8][9] It measures the ability of an antioxidant to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of Sinapic Acid Acetate (e.g., 10 mM) in a suitable solvent (e.g., DMSO or methanol).

-

Prepare serial dilutions of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol.

-

Prepare a positive control (e.g., Ascorbic Acid or Trolox) at similar concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the test compound dilutions, positive control, or solvent blank (methanol) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % scavenging against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

Data Presentation: Comparative Antioxidant Activity

| Compound | DPPH IC50 (µM) | ABTS Scavenging (%) | Reference |

| Sinapic Acid | 32.4 ± 2.2 | 86.5 (at 50 µM) | [10][11] |

| Ethyl Sinapate | 51.9 ± 6.3 | Not Reported | [10] |

| Sinapine | 165.7 ± 0.9 | Not Reported | [10] |

| Sinapic Acid Acetate | To be determined | To be determined |

Note: Data for sinapic acid acetate is not yet available and requires experimental determination. The table provides context from its parent compound and related esters.

Anti-inflammatory Activity

Mechanistic Insight: Sinapic acid exerts anti-inflammatory effects by suppressing the production of pro-inflammatory mediators. A key mechanism is the inactivation of the Nuclear Factor-kappaB (NF-κB) pathway.[12] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger the phosphorylation and degradation of IκBα, allowing NF-κB (p65/p50 subunits) to translocate to the nucleus. There, it promotes the transcription of genes for pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes like iNOS and COX-2.[12] Sinapic acid has been shown to prevent IκBα degradation, thereby blocking NF-κB activation.[12] Additionally, sinapic acid and its derivatives can directly inhibit enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LO), reducing the synthesis of leukotrienes.[7] Recently, sinapic acid was also found to specifically inhibit the NLRP3 inflammasome, a key component of the innate immune response responsible for caspase-1 activation and IL-1β secretion.[13]

}

Inhibition of the NF-κB pathway by Sinapic Acid Acetate.

Experimental Protocol: Measurement of TNF-α in LPS-Stimulated Macrophages

This protocol uses RAW 264.7 macrophage cells to assess the ability of a compound to inhibit the production of a key pro-inflammatory cytokine.[12]

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM with 10% FBS.

-

Seed cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of Sinapic Acid Acetate (e.g., 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include an unstimulated control group.

-

-

Sample Collection:

-

After incubation, centrifuge the plate to pellet any detached cells.

-

Carefully collect the cell culture supernatant for analysis.

-

-

Cytokine Quantification (ELISA):

-

Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions precisely.

-

-

Data Analysis:

-

Generate a standard curve using the provided TNF-α standards.

-

Calculate the TNF-α concentration in each sample based on the standard curve.

-

Express the results as a percentage of the LPS-stimulated control and determine the IC50 value.

-

Anticancer Activity

Mechanistic Insight: Sinapic acid has demonstrated anticancer effects in various cancer cell lines, including prostate and colon cancer.[14][15][16] Its mechanisms include inducing apoptosis (programmed cell death) and inhibiting cell invasion and metastasis.[15][17] Apoptosis is often triggered via the intrinsic pathway, characterized by an increased ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein BCL-2, leading to cytochrome c release from mitochondria and subsequent activation of executioner caspases like Caspase-3 and Caspase-7.[15] Sinapic acid has been shown to upregulate BAX and activate caspases.[15] Furthermore, it can suppress cancer cell invasion by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix.[14][15]

Experimental Protocol: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20] It is a standard initial screen for potential anticancer agents.

-

Cell Seeding:

-

Seed cancer cells (e.g., PC-3 prostate cancer or HT-29 colon cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Sinapic Acid Acetate in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 10, 50, 100, 250, 500, 1000 µM).

-

Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

-

Data Presentation: Anticancer Activity in Prostate Cancer Cell Lines

| Cell Line | Compound | Incubation Time | IC50 (µM) | Reference |

| PC-3 | Sinapic Acid | 72 h | 1000 | [15] |

| LNCaP | Sinapic Acid | 72 h | 1000 | [15] |

| HT-29 | Sinapic Acid | 24 h | 317.5 | [16] |

| Various | Sinapic Acid Acetate | To be determined | To be determined |

Neuroprotective Activity

Mechanistic Insight: Oxidative stress and inflammation are key contributors to the pathogenesis of neurodegenerative diseases. Sinapic acid's potent antioxidant and anti-inflammatory properties form the basis of its neuroprotective potential.[2] An additional mechanism involves the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[3] By inhibiting AChE, compounds can increase acetylcholine levels in the synaptic cleft, a therapeutic strategy used in the management of Alzheimer's disease. Sinapine, an ester of sinapic acid, is a known AChE inhibitor.[2][3] This suggests that other derivatives, potentially including sinapic acid acetate, may share this activity. Comprehensive evaluation of neuroprotective action involves a combination of in vitro and in vivo methods, assessing markers of nerve tissue damage and cellular health.[21][22][23]

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures AChE activity and its inhibition by test compounds.

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB (Ellman's reagent) solution.

-

Acetylthiocholine iodide (ATCI), the substrate.

-

AChE enzyme solution.

-

Test compound (Sinapic Acid Acetate) and positive control (e.g., Galantamine) at various concentrations.

-

-

Assay Procedure (96-well plate):

-

Add buffer, DTNB solution, and the test compound/control to the wells.

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the substrate (ATCI).

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Calculate the IC50 value for AChE inhibition.

-

}

Proposed experimental workflow for investigating Sinapic Acid Acetate.

Future Directions and Therapeutic Potential

The available literature on sinapic acid and its esters strongly supports the rationale for investigating sinapic acid acetate as a potential therapeutic agent.[2][3][4] The logical next steps for research professionals are clear:

-

Systematic In Vitro Profiling: The primary task is to perform the assays detailed in this guide to systematically characterize the antioxidant, anti-inflammatory, anticancer, and neuroprotective activities of sinapic acid acetate and determine its IC50 values.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of sinapic acid esters with varying acyl chain lengths could elucidate key SAR insights, optimizing for potency and desired physicochemical properties.[6][7]

-

ADME/Tox Profiling: Preliminary in vitro assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial for evaluating its drug-like properties.

-

In Vivo Validation: Promising in vitro results must be validated in established animal models of inflammation, cancer, or neurodegeneration to assess in vivo efficacy, pharmacokinetics, and safety.

Conclusion

Sinapic acid acetate is a strategically modified natural product with a high potential for enhanced biological activity. Its parent compound, sinapic acid, is a well-established bioactive molecule with robust antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1] The acetylation of sinapic acid is a rational approach to improve its lipophilicity, which may lead to superior cellular uptake and efficacy. The experimental frameworks provided in this guide offer a comprehensive, self-validating system for researchers to rigorously evaluate the therapeutic potential of sinapic acid acetate. The elucidation of its specific biological profile will be a valuable contribution to the field of natural product-based drug discovery.

References

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). MDPI. Retrieved from [Link]

-

Pandi, A., & Kalappan, V. M. (2021). Pharmacological and therapeutic applications of Sinapic acid-an updated review. Molecular Biology Reports, 48(4), 3847–3857. Retrieved from [Link]

-

Chen, C. (2016). Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging. Oxidative Medicine and Cellular Longevity, 2016, 3571614. Retrieved from [Link]

-

Nićiforović, N., & Abramovič, H. (2014). Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity. Comprehensive Reviews in Food Science and Food Safety, 13(1), 34–51. Retrieved from [Link]

-

Allais, F., et al. (2021). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. Frontiers in Plant Science. Retrieved from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). PubMed. Retrieved from [Link]

-

Fricker, S. P., & Buckley, R. G. (1996). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anticancer Research, 16(6B), 3755–3760. Retrieved from [Link]

-

In Vitro Antioxidant Profile of Phenolic Acid Derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org. Retrieved from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). ResearchGate. Retrieved from [Link]

-

Pharmacological and therapeutic applications of Sinapic acid—an updated review. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Garman, R. H. (2011). Quantitative Histological Evaluation of Neuroprotective Compounds. Toxicologic Pathology, 39(1), 164–171. Retrieved from [Link]

-

Roy, K., et al. (2022). Structure–Activity Relationship Studies of New Sinapic Acid Phenethyl Ester Analogues Targeting the Biosynthesis of 5-Lipoxygenase Products: The Role of Phenolic Moiety, Ester Function, and Bioisosterism. Journal of Medicinal Chemistry, 65(3), 2195–2213. Retrieved from [Link]

-

Allais, F., et al. (2021). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. Frontiers in Plant Science, 11, 617634. Retrieved from [Link]

-

Anticancer mechanism of Sinapic acid in PC-3 and LNCaP human prostate cancer cell lines. (n.d.). Science.gov. Retrieved from [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (n.d.). Ayurline. Retrieved from [Link]

-

Cell viability study by MTT (a) and SRB (b) assays using cancer cell... (n.d.). ResearchGate. Retrieved from [Link]

-

Chen, C. (2016). Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging. Oxidative Medicine and Cellular Longevity, 2016, 3571614. Retrieved from [Link]

-

In Vitro Antioxidant Profile of Phenolic Acid Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

-

The Science Behind Sinapic Acid: Antioxidant Activity and Chemical Synthesis. (n.d.). Millennium Specialty Chemicals. Retrieved from [Link]

-

Yun, K. J., et al. (2008). Anti-inflammatory effects of sinapic acid through the suppression of inducible nitric oxide synthase, cyclooxygase-2, and proinflammatory cytokines expressions via nuclear factor-kappaB inactivation. Journal of Agricultural and Food Chemistry, 56(21), 10265–10272. Retrieved from [Link]

-

Eroğlu, C., et al. (2018). Anticancer mechanism of Sinapic acid in PC-3 and LNCaP human prostate cancer cell lines. Gene, 671, 127–133. Retrieved from [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI. Retrieved from [Link]

-

Gaspar, A., et al. (2010). Dietary phenolic acids and derivatives. Evaluation of the antioxidant activity of sinapic acid and its alkyl esters. Journal of Agricultural and Food Chemistry, 58(21), 11284–11291. Retrieved from [Link]

-

SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... (n.d.). ResearchGate. Retrieved from [Link]

-

Zeng, X., et al. (2017). Sinapic Acid Derivatives as Potential Anti-Inflammatory Agents: Synthesis and Biological Evaluation. Molecules, 22(12), 2068. Retrieved from [Link]

-

Reungoat, V., et al. (2020). Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract. Molecules, 25(23), 5764. Retrieved from [Link]

-

Geyik, U. S., & Aktaş, V. M. (2023). Anticancer activity of sinapic acid by inducing apoptosis in HT-29 human colon cancer cell line. Molecular and Cellular Biochemistry, 478(7), 1647–1657. Retrieved from [Link]

-

Mechanisms involved in the anticancer effects of sinapic acid. (2022). ResearchGate. Retrieved from [Link]

-

Kumar, N., & Goel, N. (2019). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Journal of Food Science and Technology, 56(9), 4027–4035. Retrieved from [Link]

-

sinapic acid sa: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

Formation of a complex pattern of sinapate esters in Brassica napus seeds, catalyzed by enzymes of a serine carboxypeptidase-like acyltransferase family? (n.d.). ResearchGate. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Antioxidant properties of sinapic acid: In vitro and in vivo approach. (n.d.). ResearchGate. Retrieved from [Link]

-

An In Vitro Study Determining the anti-inflammatory activities of sinapinic acid-containing extracts generated from Irish rapeseed meal. (n.d.). ResearchGate. Retrieved from [Link]

-

Saad, B., et al. (2017). Anti-Inflammatory Activity of Natural Products. Foods, 6(5), 36. Retrieved from [Link]

-

Lee, H., et al. (2021). Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation. Cells, 10(9), 2327. Retrieved from [Link]

-